12-Benzyloxy-2,2-dimethyldodecanoic acid
Description
12-Benzyloxy-2,2-dimethyldodecanoic acid is a synthetic fatty acid derivative with a dodecanoic acid backbone (12-carbon chain) modified at two positions:
- Position 2: Two methyl groups (2,2-dimethyl substitution), introducing steric hindrance near the carboxylic acid moiety.
- Position 12: A benzyloxy group (–OCH₂C₆H₅), replacing the terminal hydrogen with an aromatic ether.
While direct data on this compound is absent in available literature, its properties can be inferred from analogs (e.g., 12-hydroxydodecanoic acid, benzyl ether derivatives) .
Properties
CAS No. |
88088-74-8 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,2-dimethyl-12-phenylmethoxydodecanoic acid |
InChI |
InChI=1S/C21H34O3/c1-21(2,20(22)23)16-12-7-5-3-4-6-8-13-17-24-18-19-14-10-9-11-15-19/h9-11,14-15H,3-8,12-13,16-18H2,1-2H3,(H,22,23) |
InChI Key |
ROHGNMQWLGYWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
12-Hydroxydodecanoic Acid
- Structure : C₁₂H₂₄O₃; hydroxyl (–OH) at position 12.
- Key Differences: Polarity: The hydroxyl group increases water solubility compared to the benzyloxy substitution in the target compound . Reactivity: The –OH group participates in hydrogen bonding and esterification, whereas the benzyloxy group is inert under mild conditions but cleavable via hydrogenolysis .
- Applications : Used in polymer synthesis (e.g., polyesters) and surfactants. The target compound’s benzyloxy group may favor drug delivery systems due to enhanced lipophilicity .
12-(Boc-Aminooxy)-dodecanoic Acid
- Structure: C₁₇H₃₃NO₅; Boc-protected aminooxy (–ONHBoc) at position 12.
- Key Differences: Functionality: The aminooxy group enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes), while the benzyloxy group lacks such reactivity. Stability: The Boc group is acid-labile, making this compound useful in peptide synthesis, whereas the benzyloxy group is stable under acidic conditions .
- Applications : Primarily in bioconjugation and controlled release systems.
Dodecanedioic Acid
- Structure : HOOC(CH₂)₁₀COOH; dicarboxylic acid with two terminal –COOH groups.
- Key Differences :
- Applications: Industrial polymer production; the target compound’s monoacid structure may instead serve as a hydrophobic anchor in lipid formulations .
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : C₁₄H₁₂O₃; diphenyl substitution at C2 adjacent to a hydroxyl and carboxylic acid.
- Key Differences :
- Steric Effects : The diphenyl groups in benzilic acid create significant steric hindrance, similar to the 2,2-dimethyl substitution in the target compound. This hindrance reduces nucleophilic attack at the carboxylic acid.
- Aromaticity : Benzilic acid’s aromatic rings enhance UV absorption, while the target’s benzyloxy group may contribute to fluorescence quenching .
- Applications : Pharmaceutical intermediates; the target compound’s aliphatic chain may favor micelle formation over aromatic interactions .
Deuterated Dodecanoic Acids
- Examples: Dodecanoic-2,2-d₂ acid (CAS 64118-39-4), dodecanoic-d23 acid (CAS 59154-43-7).
- Physical Properties: Altered NMR spectra and slightly higher melting points due to deuterium’s mass difference. The target compound’s dimethyl and benzyloxy groups have a more pronounced impact on hydrophobicity .
- Applications : Tracing lipid metabolism; the target compound’s modifications may instead target specific enzymatic pathways .
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes: The target compound may be synthesized via benzylation of 12-hydroxydodecanoic acid, followed by dimethylation at C2.
- Stability Studies: Benzyloxy groups are prone to hydrogenolytic cleavage, which could be exploited for controlled release .
- Data Limitations: No direct studies on this compound were identified. Future work should prioritize solubility, toxicity, and reactivity profiling.
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